molecular formula C14H22O2 B14851283 2-Tert-butoxy-6-tert-butylphenol

2-Tert-butoxy-6-tert-butylphenol

Cat. No.: B14851283
M. Wt: 222.32 g/mol
InChI Key: KEYFMAZEFZCVQR-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-tert-butylphenol is an organic compound with the molecular formula C14H22O2. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with tert-butoxy and tert-butyl groups. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butoxy-6-tert-butylphenol can be synthesized through the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction typically occurs at elevated temperatures, around 100-110°C . The process involves the formation of tert-butylphenol, which is then further reacted with tert-butyl alcohol to introduce the tert-butoxy group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation reactions using phenol and isobutene. The reaction is catalyzed by acidic catalysts such as aluminum phenolate, which helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and hydroquinones.

    Reduction: Corresponding alcohols.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

2-Tert-butoxy-6-tert-butylphenol has several scientific research applications:

Mechanism of Action

The antioxidant properties of 2-tert-butoxy-6-tert-butylphenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The compound interacts with reactive oxygen species (ROS) and other free radicals, preventing oxidative damage to cells and materials. The molecular targets include ROS and other free radicals, and the pathways involved are primarily related to the inhibition of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-6-tert-butylphenol is unique due to the presence of both tert-butyl and tert-butoxy groups, which enhance its antioxidant properties. The combination of these groups provides better stability and effectiveness in preventing oxidative degradation compared to other similar compounds .

Properties

Molecular Formula

C14H22O2

Molecular Weight

222.32 g/mol

IUPAC Name

2-tert-butyl-6-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C14H22O2/c1-13(2,3)10-8-7-9-11(12(10)15)16-14(4,5)6/h7-9,15H,1-6H3

InChI Key

KEYFMAZEFZCVQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)OC(C)(C)C)O

Origin of Product

United States

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